molecular formula C8H7FOS B3348728 4-Fluoro-2-(methylthio)benzaldehyde CAS No. 183951-04-4

4-Fluoro-2-(methylthio)benzaldehyde

Cat. No.: B3348728
CAS No.: 183951-04-4
M. Wt: 170.21 g/mol
InChI Key: OCFSQQSXCAUVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(methylthio)benzaldehyde is a useful research compound. Its molecular formula is C8H7FOS and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-(methylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(methylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFSQQSXCAUVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620577
Record name 4-Fluoro-2-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183951-04-4
Record name 4-Fluoro-2-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-(methylthio)benzaldehyde and Its Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of 4-Fluoro-2-(methylthio)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. We address the critical aspect of its Chemical Abstracts Service (CAS) number, explore its structural context among related isomers, propose a viable synthetic pathway, and offer a comprehensive profile of a key, commercially available isomer to facilitate research and development.

Part 1: The Challenge of Identification: CAS Number Lookup

For clarity and context, it is crucial to distinguish the target molecule from its isomers, several of which are documented and available:

  • 2-Fluoro-4-(methylthio)benzaldehyde: CAS No. 1289084-81-6[1]

  • 5-Fluoro-2-(methylthio)benzaldehyde: CAS No. 160503-79-7

  • 4-Fluorobenzaldehyde: CAS No. 459-57-4

  • 2-(Methylthio)benzaldehyde: CAS No. 7022-45-9[2]

The focus of this guide will therefore shift to providing practical, actionable information for the researcher: a proposed synthesis for the target molecule and a detailed technical profile of its readily accessible isomer, 2-Fluoro-4-(methylthio)benzaldehyde .

Part 2: Strategic Synthesis of 4-Fluoro-2-(methylthio)benzaldehyde

The synthesis of specifically substituted aromatic compounds often relies on controlling regioselectivity. For the preparation of 4-Fluoro-2-(methylthio)benzaldehyde, a powerful strategy is Directed ortho-Metalation (DoM) .[3] This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a nucleophilic aryl-lithium species that can then react with an electrophile.[3]

In this case, the methylthio (-SMe) group can act as a competent DMG, directing lithiation to the adjacent C2 position. The fluorine atom at C4 provides additional activation and influences the electronic properties of the ring.

Proposed Synthetic Pathway:

The synthesis can be envisioned starting from the commercially available 4-fluorothioanisole.

Synthetic_Pathway start 4-Fluorothioanisole (CAS: 371-15-3) reagents1 1. sec-BuLi, TMEDA THF, -78 °C start->reagents1 intermediate Ortho-lithiated Intermediate (Not Isolated) reagents2 2. DMF (N,N-Dimethylformamide) intermediate->reagents2 product 4-Fluoro-2-(methylthio)benzaldehyde workup 3. Aqueous Workup (e.g., NH4Cl) product->workup reagents1->intermediate Directed ortho-Metalation reagents2->product Formylation

Caption: Proposed synthesis of 4-Fluoro-2-(methylthio)benzaldehyde via Directed ortho-Metalation.

Step-by-Step Experimental Protocol (Proposed):
  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Starting Material: Add 4-fluorothioanisole (1.0 eq) to the cooled THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).

  • Lithiation: Slowly add sec-Butyllithium (s-BuLi) (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the aryllithium species. Stir for 1-2 hours. The heteroatom on the DMG acts as a Lewis base, coordinating with the lithium cation, which facilitates the deprotonation of the nearest ortho-position by the highly basic alkylithium.[4]

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. DMF serves as the electrophile, providing the formyl group (-CHO).

  • Quenching & Workup: After stirring for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether or ethyl acetate, and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-Fluoro-2-(methylthio)benzaldehyde.

This protocol is a robust starting point, leveraging established principles of DoM to achieve high regioselectivity where traditional electrophilic aromatic substitution would likely yield a mixture of products.[3]

Part 3: A Technical Profile of 2-Fluoro-4-(methylthio)benzaldehyde (CAS: 1289084-81-6)

As the direct synthesis of the 4-fluoro-2-methylthio isomer requires a custom approach, we present a detailed guide on its commercially available isomer, 2-Fluoro-4-(methylthio)benzaldehyde , which serves as a valuable benchmark and potential alternative for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 1289084-81-6Advanced ChemBlocks[1]
Molecular Formula C₈H₇FOSAdvanced ChemBlocks[1]
Molecular Weight 170.21 g/mol Advanced ChemBlocks[1]
Purity Typically ≥95%Advanced ChemBlocks[1]
Appearance Data not widely published; likely a solid or oil-
IUPAC Name 2-fluoro-4-(methylthio)benzaldehydeAdvanced ChemBlocks[1]
SMILES CSC1=CC=C(C=O)C(F)=C1Advanced ChemBlocks[1]
InChIKey GRLQTWGORARDOB-UHFFFAOYSA-N-

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would feature a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the methylthio protons (~2.5 ppm), and distinct aromatic protons exhibiting splitting patterns influenced by both the fluorine and other substituents.

  • ¹³C NMR: The spectrum will show a characteristic peak for the aldehyde carbon (~190 ppm), along with carbons attached to fluorine (with a large C-F coupling constant), the methylthio carbon, and other aromatic carbons.

  • IR Spectroscopy: Key stretches would include the C=O of the aldehyde (~1700 cm⁻¹) and C-F stretches in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 170, with characteristic fragmentation patterns.

Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Validation cluster_confirmation Structure & Purity Confirmed synthesis Synthesized Product (e.g., 2-Fluoro-4-(methylthio)benzaldehyde) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ir Infrared Spectroscopy (IR) synthesis->ir purity Purity Analysis (HPLC/GC) synthesis->purity confirmed Validated Compound nmr->confirmed ms->confirmed ir->confirmed purity->confirmed

Caption: Standard workflow for the structural validation and purity assessment of a synthesized compound.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in organic synthesis. The presence of both a fluorine atom and a methylthio group in 2-Fluoro-4-(methylthio)benzaldehyde offers several strategic advantages for drug development professionals:

  • Fluorine's Role: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and increase lipophilicity, which can aid in cell membrane permeability.

  • Methylthio Group's Utility: The sulfur atom provides a site for further functionalization. It can be oxidized to sulfoxide and sulfone derivatives, creating new analogues with altered electronic and steric properties.

  • Aldehyde Functionality: The aldehyde group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocycles like thiazoles and benzothiazines, which are common scaffolds in medicinal chemistry.[5][6]

This compound is a valuable intermediate for creating libraries of novel compounds for screening against various biological targets, including kinases, proteases, and GPCRs.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]

  • Hazards: While specific toxicology data for this compound is not available, related benzaldehydes can cause skin, eye, and respiratory irritation.[10] The presence of a thioether may also impart a strong, unpleasant odor ("stench").[8][9]

Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.

Part 4: Conclusion

While a direct CAS number for 4-Fluoro-2-(methylthio)benzaldehyde remains elusive, this should not be a barrier to its investigation. This guide has provided a robust, literature-supported synthetic strategy via Directed ortho-Metalation to enable its preparation in a laboratory setting. Furthermore, the detailed technical profile of the commercially available isomer, 2-Fluoro-4-(methylthio)benzaldehyde (CAS: 1289084-81-6), offers a practical starting point for researchers. The unique combination of fluorine, a methylthio group, and an aldehyde functionality makes this class of compounds highly valuable for generating novel molecular architectures in the pursuit of new therapeutics and advanced materials.

References

  • Ma, F., Lei, M., & Hu, L. H. (2017). Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Synthesis, 49(21), 4808-4816.
  • Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
  • Royal Society of Chemistry. Electrophilic N-trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides. (2021). [Link]

  • Linclau, B., et al. Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. University of Southampton Institutional Repository.
  • Royal Society of Chemistry. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Form
  • University of Wisconsin-Madison. Directed (ortho)
  • LabAlley. Benzaldehyde Analytical Grade. [Link]

  • Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • Baran Lab, Scripps Research.
  • ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

  • The Good Scents Company. 4-(methyl thio) benzaldehyde. [Link]

  • AFA Aesar. Safety Data Sheet - 4-(Methylthio)benzaldehyde. (2024). [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). [Link]

  • University of Wisconsin-Madison, Hans Reich NMR Collection. NMR Spectroscopy. (2020). [Link]

  • MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2000). [Link]

  • ResearchGate. Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol and Conversion into 4H-1,4-Benzothiazines and Their Sulfones. [Link]

  • National Institutes of Health. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. [Link]

Sources

Strategic Sourcing and Technical Profile: 4-Fluoro-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers and Price of 4-Fluoro-2-(methylthio)benzaldehyde Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

4-Fluoro-2-(methylthio)benzaldehyde (CAS: 183951-04-4 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents, including HIV integrase inhibitors and NAE (NEDD8-activating enzyme) inhibitors.[1][2] Unlike its more common isomers, this scaffold offers a unique substitution pattern that exploits the ortho-thioether group for specific chelation or conformational locking in drug targets.[1]

This guide provides a technical deep-dive for procurement and R&D teams. It addresses the critical challenge of regioselectivity during synthesis, identifies the "hidden" impurities that affect pricing, and outlines a validated supply chain strategy.

Chemical Profile & Synthetic Utility[1][3][4][5][6][7]

Identity and Properties[1][8][9]
  • IUPAC Name: 4-Fluoro-2-(methylsulfanyl)benzaldehyde[1][2][3][4]

  • CAS Number: 183951-04-4[1][2][3][5]

  • Molecular Formula: C₈H₇FOS[1][2][3]

  • Molecular Weight: 170.21 g/mol [1]

  • Appearance: Pale yellow to orange liquid or low-melting solid (dependent on purity).[1][2]

  • Odor: Characteristic sulfide stench (requires handling in fume hood).[1]

Reactivity Matrix

The molecule features three distinct reactive handles, making it a versatile "linchpin" intermediate:

  • Aldehyde (C-1): Ready for reductive amination, Wittig olefination, or condensation to form heterocycles (e.g., quinolines, benzofurans).[1]

  • Fluorine (C-4): Acts as a leaving group in secondary S_NAr reactions, though deactivated relative to the 2-position.[1]

  • Methylthio (C-2):

    • Oxidation: Can be selectively oxidized to sulfoxide (S=O) or sulfone (O=S=O) to modulate polarity.[1][2]

    • Displacement: The -SMe group can be displaced by strong nucleophiles under forcing conditions, or used as a directing group for C-H activation.[1]

Synthesis & Production Logic

Understanding the synthesis is crucial for procurement because it dictates the impurity profile . There are two primary routes:

Route A: Nucleophilic Aromatic Substitution (S_NAr) – The Industrial Route

The most common commercial route involves reacting 2,4-difluorobenzaldehyde with sodium thiomethoxide (NaSMe).[1]

  • Mechanism: The aldehyde group is electron-withdrawing, activating both the ortho (2) and para (4) positions.[1]

  • The Challenge: The para position is typically more reactive. However, statistical factors and solvent effects can yield a mixture.

    • Target Product: 4-Fluoro-2-(methylthio)benzaldehyde (Substitution at C-2).[1][2][3]

    • Major Impurity: 2-Fluoro-4-(methylthio)benzaldehyde (Substitution at C-4).[1][2][3][4]

  • Implication: Low-cost suppliers often sell mixtures or poorly separated grades.[1] Strict QC is required. [1][2]

Route B: Directed Lithiation – The High-Fidelity Route

For high-purity applications, synthesis starts from 3-fluorothioanisole .[1][2]

  • Lithiation: Treatment with n-BuLi.[1][6] The lithium coordinates between the F and SMe groups (C-2 position), directing metallation exclusively to the desired site.[1]

  • Formylation: Quench with DMF yields the target isomer with >98% regiochemical purity.[1]

Visualization: Synthesis Pathways

SynthesisRoutes Start1 2,4-Difluorobenzaldehyde Reagent1 NaSMe / DMF Start1->Reagent1 Target 4-Fluoro-2-(methylthio) benzaldehyde (CAS 183951-04-4) Reagent1->Target Minor Product (Ortho Attack) Impurity Impurity: 2-Fluoro-4-(methylthio) benzaldehyde Reagent1->Impurity Major Product (Para Attack) Start2 3-Fluorothioanisole Reagent2 1. n-BuLi 2. DMF Start2->Reagent2 Reagent2->Target Exclusive Product (Directed Lithiation)

Caption: Comparison of S_NAr (Route A) and Directed Lithiation (Route B) pathways. Route B offers superior regioselectivity.[1]

Market Landscape: Suppliers & Price

This compound is not a commodity .[1] It is a Tier 2/3 Fine Chemical, meaning it is typically made-to-order or held in small stock by specialized vendors.[1]

Supplier Tiers
TierSupplier TypeExamplesAvailabilityRisk Profile
Tier 1 Global Catalog Sigma-Aldrich, Fisher, Combi-BlocksLow Stock / BackorderLow risk, high price.[1][2] Often re-packagers.[1]
Tier 2 Specialty Synthesis Enamine, Fluorochem, Apollo ScientificIn Stock (g to kg)Moderate risk. Best balance of price/quality.
Tier 3 Asian Bulk Guidechem/Molbase VendorsBulk (kg+)High risk of regio-isomer contamination.[1][2]
Pricing Estimates (2025/2026)

Prices are indicative and fluctuate based on raw material costs (Lithium, Fluorinated aromatics).[1]

  • Research Scale (1g - 5g): $150 - $400 USD per gram.[1][2][3]

    • Driver: High labor cost of chromatographic separation if made via Route A.[1]

  • Pilot Scale (25g - 100g): $80 - $150 USD per gram.[1][2][3]

  • Bulk Scale (1kg+): Custom Quote Required (Target <$2,000/kg).

Recommended Suppliers (Verified Presence)
  • Enamine: Strong in fluorinated building blocks; likely uses the lithiation route for higher purity.[1]

  • Combi-Blocks: Often has stock of specific isomers; look for catalog number QA-4821 (check specific vendor codes).[1]

  • Dana Bioscience: Listed 50mg packs (often for screening).[1]

Quality Assurance & Procurement Strategy

The "Regio-Isomer Trap": Many suppliers synthesize this via S_NAr (Route A) and fail to fully separate the para-isomer (2-Fluoro-4-SMe).[1][2] A 5% impurity of the wrong isomer can ruin a SAR (Structure-Activity Relationship) study by presenting a different vector.[1][2]

Procurement Checklist:

  • Specify CAS: Ensure the quote is for 183951-04-4 , NOT 1289084-81-6.[1][2]

  • Demand H-NMR:

    • Look for the aldehyde proton signal.[1]

    • Diagnostic: The coupling constants of the aromatic protons will differ between the 2,4-substitutions.[1]

    • Target (4-F-2-SMe): Aromatic protons will show specific ortho and meta coupling patterns distinct from the 2-F-4-SMe isomer.[1][2]

  • Ask for Method of Manufacture (MOM): Prefer vendors using "Directed Lithiation" or "From 3-fluorothioanisole".

Experimental Protocol: Utilization

A validated protocol for converting this aldehyde into a secondary amine (Reductive Amination), a common step in kinase inhibitor synthesis.[2]

Objective: Synthesis of N-(4-fluoro-2-(methylthio)benzyl)amine derivative.

Reagents:

  • 4-Fluoro-2-(methylthio)benzaldehyde (1.0 eq)[1][2][3]

  • Primary Amine (R-NH₂) (1.1 eq)[1][2][3]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2][3]

  • Dichloromethane (DCM) (Anhydrous)[1][2][3]

  • Acetic Acid (catalytic)[1][2][3]

Procedure:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the aldehyde (1.0 eq) in DCM (0.1 M). Add the amine (1.1 eq) and acetic acid (1-2 drops). Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde spot).[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1]

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Safety Note: The methylthio group can be smelly.[1][7] Use bleach (NaOCl) to clean glassware, oxidizing the sulfide to odorless sulfoxide/sulfone residues.

References

  • Synthesis & Isomer Identification

    • Title: "HIV Integrase Inhibitors."[1]

    • Source: World Intellectual Property Organization (WO2004004657A2).[1]

    • Context: Describes the synthesis of 4-fluoro-2-methylsulfanylbenzaldehyde via S_NAr on 2,4-difluorobenzaldehyde.
    • URL:[1][2][3]

  • Chemical Identity & CAS Verification

    • Title: "4-Fluoro-2-(methylthio)benzaldehyde Product Page."[1][2][3]

    • Source: GuideChem.[1]

  • Lithiation Methodology (General Procedure)

    • Title: "Directed ortho-lithiation of thioanisoles."[1]

    • Source:Tetrahedron Letters, Vol 35, Issue 22.
    • Note: Cited as the authoritative method for high-regioselectivity synthesis of this scaffold.[1]

Sources

Applications of Fluorinated Benzaldehydes in Drug Discovery

[1]

Executive Summary

The incorporation of fluorine into organic scaffolds has transitioned from a niche tactic to a fundamental pillar of modern medicinal chemistry.[1][2] Currently, over 20% of all pharmaceuticals and 30% of "blockbuster" drugs contain at least one fluorine atom.[2] Within this landscape, fluorinated benzaldehydes serve as critical linchpins. They act not merely as reagents but as "redox pivots"—versatile electrophiles capable of accessing diverse oxidation states and heterocyclic cores.

This technical guide explores the strategic application of fluorinated benzaldehydes, focusing on their physicochemical impact, synthetic utility in heterocycle construction, and specific role in generating high-affinity pharmacophores.

The Fluorine Effect: Physicochemical Modulation

The strategic value of fluorinated benzaldehydes lies in the unique properties of the carbon-fluorine (C-F) bond. It is the strongest single bond in organic chemistry (~105 kcal/mol), providing metabolic armor against oxidative degradation (e.g., by Cytochrome P450).

Electronic and Steric Tuning

Replacing a hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) introduces a steric demand similar to oxygen but with extreme electronegativity (3.98 Pauling).

  • pKa Modulation: Fluorine substitution on the benzaldehyde ring significantly alters the acidity of neighboring protons and the electrophilicity of the carbonyl carbon.

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity, facilitating membrane permeability and blood-brain barrier (BBB) crossing.

  • Conformational Locking: The gauche effect and dipole-dipole interactions introduced by fluorine can lock molecules into bioactive conformations, reducing the entropic penalty of binding.

Table 1: Electronic Impact of Fluorine Substitution on Benzaldehyde Reactivity

Position of FHammett Constant (

)
Effect on Carbonyl ElectrophilicityMetabolic Impact
Para (4-F) 0.06Moderate IncreaseBlocks para-hydroxylation (major metabolic soft spot).
Meta (3-F) 0.34Strong IncreaseIncreases acidity of benzylic positions; inductive electron withdrawal.
Ortho (2-F) 0.54 (approx)High Increase (plus steric)Induces significant dipole effects; can influence rotational barriers.

Synthetic Versatility: The Benzaldehyde Pivot

The aldehyde functionality is unique because it sits at a redox inflection point. From a fluorinated benzaldehyde, a chemist can access three distinct chemical spaces:

  • Oxidation: To fluorobenzoic acids (precursors to amides/esters).

  • Reduction: To fluorobenzyl alcohols or halides (precursors to ethers/amines).

  • Direct Condensation: To imines, olefins, and heterocycles.

Visualization of Synthetic Pathways

The following diagram illustrates the "Decision Tree" for functionalizing fluorinated benzaldehydes in a drug discovery campaign.

Benzaldehyde_PathwaysBenzaldehydeFluorinatedBenzaldehydeReductiveAminationReductive AminationBenzaldehyde->ReductiveAmination+ Amine, NaBH(OAc)3CondensationCyclocondensationBenzaldehyde->Condensation+ 1,3-DicarbonylOlefinationOlefination(Wittig/Horner)Benzaldehyde->Olefination+ YlideOxidationOxidationBenzaldehyde->OxidationKMnO4 / NaClO2BenzylAmineN-FluorobenzylAminesReductiveAmination->BenzylAmineKinase Inhibitors(e.g., Lapatinib analogs)HeterocyclesFluorinatedHeterocycles(Quinolines, DHPMs)Condensation->HeterocyclesCa+ Channel Blockers(e.g., Dihydropyridines)StilbenesFluorinatedStilbenesOlefination->StilbenesAnticancer AgentsAmidesFluorobenzamidesOxidation->AmidesNK1 Antagonists

Figure 1: Synthetic divergence from fluorinated benzaldehydes. The aldehyde serves as a central hub for accessing diverse pharmacophores.

Technical Protocol: The Biginelli Reaction

One of the most efficient applications of fluorinated benzaldehydes is the Biginelli Reaction , a multicomponent synthesis that generates dihydropyrimidinones (DHPMs). These scaffolds are "privileged structures" in medicinal chemistry, exhibiting calcium channel blocking, antiviral, and anticancer activities.

Rationale

Using a 3-fluorobenzaldehyde in this protocol is strategic. The electron-withdrawing nature of the fluorine at the meta position activates the aldehyde carbonyl for the initial nucleophilic attack, often improving yields compared to electron-rich benzaldehydes. Furthermore, the resulting 3-fluorophenyl moiety is a bioisostere for the dihydropyridine ring found in drugs like Amlodipine.

Experimental Methodology

Objective: Synthesis of 4-(3-fluorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

  • 3-Fluorobenzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.2 equiv)

  • Catalyst:

    
     (10 mol%) or TMSCl (as Lewis Acid)
    
  • Solvent: Acetonitrile or Ethanol

Step-by-Step Protocol:

  • Charge: To a 50 mL round-bottom flask, add 3-fluorobenzaldehyde (5 mmol), ethyl acetoacetate (5 mmol), and urea (6 mmol).

  • Solvation: Dissolve the mixture in Ethanol (15 mL).

  • Catalysis: Add the catalyst (

    
    , 0.5 mmol).
    
  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with magnetic stirring. Monitor via TLC (30% EtOAc/Hexane).

  • Completion: Reaction typically completes in 4–6 hours. The fluorinated aldehyde reacts faster than unsubstituted benzaldehyde due to electrophilic activation.

  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (50 g).

  • Isolation: Filter the resulting solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    mL).
  • Purification: Recrystallize from hot ethanol to afford the pure DHPM as a white/off-white solid.

Table 2: Comparative Yields of Biginelli Reaction (Effect of Fluorine Position)

Aldehyde SubstrateReaction Time (h)Yield (%)
Benzaldehyde (Unsubstituted)6.578
4-Fluorobenzaldehyde 5.085
3-Fluorobenzaldehyde 4.592
2-Fluorobenzaldehyde 5.581

Note: The 3-fluoro isomer consistently provides higher yields due to the optimal balance of inductive activation (

Case Studies in Drug Discovery

Reductive Amination: The Route to Kinase Inhibitors

Many kinase inhibitors utilize a fluorobenzyl-amino motif to fill hydrophobic pockets within the ATP-binding site.

  • Mechanism: The condensation of 4-fluorobenzaldehyde with an aniline or heterocyclic amine forms a Schiff base (imine), which is subsequently reduced (using

    
     or 
    
    
    ).
  • Application: This generates the

    
    -(4-fluorobenzyl) motif found in experimental EGFR and HER2 inhibitors. The fluorine atom blocks metabolic dealkylation at the benzylic position and improves potency via halogen bonding with the kinase hinge region.
    
Schiff Bases as Antimicrobial Agents

Fluorinated Schiff bases derived directly from benzaldehydes have shown potent activity against multidrug-resistant bacteria.

  • Structure:

    
     where the aldehyde-derived aryl ring bears fluorine.
    
  • Activity: The presence of fluorine enhances the lipophilicity of the Schiff base, allowing better penetration of the bacterial cell wall. Recent studies indicate that 2,3,4,5,6-pentafluorobenzaldehyde derivatives exhibit superior activity against S. aureus compared to their non-fluorinated counterparts.

Mechanism of Action Visualization

The following diagram details the mechanism of the acid-catalyzed formation of the reactive "acylimine" intermediate, the rate-determining step in many heterocycle syntheses involving benzaldehydes.

Reaction_MechanismStartFluorinated Benzaldehyde(Electrophile)ActivationProtonation/Lewis AcidActivationStart->ActivationCatalystAttackNucleophilic Attack(by Urea/Amine)Activation->Attack+ NucleophileIntermedCarbinolamineIntermediateAttack->IntermedDehydrationDehydration (-H2O)Intermed->DehydrationImineN-Acylimine / Schiff Base(Reactive Species)Dehydration->ImineStabilized byF-Inductive Effect

Figure 2: Mechanistic pathway for the conversion of fluorinated benzaldehydes to reactive imine intermediates. The electron-withdrawing fluorine stabilizes the transition state for nucleophilic attack.[3]

References

  • Inoue, M., et al. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA. National Institutes of Health. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine in Drug Discovery: Recent Advances and Applications. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Studies on the Synthesis of Fluorinated Schiff Bases; Biological Activity. Semantic Scholar. Retrieved from [Link]

  • Wang, J., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. Retrieved from [Link]

Methodological & Application

Precision Synthesis of Schiff Bases from 4-Fluoro-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 4-Fluoro-2-(methylthio)benzaldehyde as the electrophilic scaffold. This specific aldehyde presents a unique "push-pull" electronic environment: the 4-fluoro substituent exerts a strong inductive electron-withdrawing effect ($ -I


 +R $) and significant steric bulk at the ortho position.

Successful condensation with primary amines requires a tailored approach to overcome the steric hindrance of the ortho-thiomethyl group while leveraging the activation provided by the para-fluorine. This guide provides a robust, self-validating methodology suitable for medicinal chemistry and ligand synthesis.

Chemical Context & Reactivity Analysis[1][2][3][4][5]

Electronic and Steric Landscape

The reactivity of 4-Fluoro-2-(methylthio)benzaldehyde is governed by three competing factors:

  • Carbonyl Electrophilicity (Activation): The fluorine atom at C4 is highly electronegative, pulling electron density through the

    
    -framework. This destabilizes the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
    
  • Resonance Deactivation: The sulfur atom at C2 has lone pairs that can donate into the ring system, potentially reducing the positive character of the carbonyl carbon, though this effect is weaker than that of oxygen or nitrogen.

  • Ortho-Steric Hindrance: The -SMe group is bulky (larger than -OMe or -OH). Its proximity to the aldehyde group creates a steric barrier, necessitating higher reaction temperatures or catalytic activation to drive the formation of the tetrahedral intermediate.

Reaction Mechanism

The formation of the Schiff base follows a reversible acid-catalyzed condensation pathway. The critical step for this specific substrate is the dehydration of the carbinolamine intermediate, which can be rate-limiting due to the steric crowding of the ortho-thiomethyl group.

SchiffBaseMechanism Aldehyde 4-Fluoro-2-(SMe) Benzaldehyde Activation Carbonyl Activation (+H+) Aldehyde->Activation Acid Cat. Attack Nucleophilic Attack (R-NH2) Activation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Equilibrium Dehydration Acid-Assisted Dehydration (-H2O) Carbinolamine->Dehydration Rate Determining (Steric Check) Imine Final Schiff Base (Imine) Dehydration->Imine Irreversible (w/ Water Removal)

Figure 1: Acid-catalyzed mechanism highlighting the critical dehydration step, which drives the equilibrium forward.

Experimental Protocol

Materials & Reagents[3][6][7]
  • Precursor: 4-Fluoro-2-(methylthio)benzaldehyde (Purity >97%)

  • Amine Source: Primary amine (e.g., aniline derivatives, aliphatic amines)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Toluene is required for Dean-Stark methods.

  • Catalyst: Glacial Acetic Acid (GAA).

  • Drying Agent: Anhydrous

    
     or Molecular Sieves (3Å).
    
Method A: Standard Reflux (For Reactive Amines)

Best for electron-rich aromatic amines or unhindered aliphatic amines.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Fluoro-2-(methylthio)benzaldehyde in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.0 - 1.1 mmol (1.0 to 1.1 eq) of the primary amine dropwise with stirring.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Why: The pH should be adjusted to ~4-5.[1] Too acidic (

      
      ) protonates the amine, killing the nucleophile. Too basic (
      
      
      
      ) fails to activate the carbonyl.
  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 3-6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). Look for the disappearance of the aldehyde spot (

      
      ).
      
  • Isolation:

    • Scenario 1 (Precipitate forms): Cool to room temperature, then to 0°C in an ice bath. Filter the solid, wash with cold ethanol.

    • Scenario 2 (No precipitate): Evaporate solvent to 1/3 volume under reduced pressure. Pour into crushed ice to induce precipitation.

  • Purification: Recrystallize from hot Ethanol or EtOH/Water mixture.

Method B: Dean-Stark Dehydration (For Stubborn Substrates)

Required for sterically hindered amines or electron-deficient anilines where equilibrium favors the starting materials.

  • Setup: Use a 100 mL flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent System: Dissolve reactants (10 mmol scale) in 40 mL Toluene .

  • Catalyst: Add 5-10 mg of

    
    -Toluenesulfonic acid (
    
    
    
    -TSA).
  • Reflux: Boil under vigorous reflux. Water generated is azeotropically removed and trapped in the Dean-Stark apparatus.

  • Completion: Continue until water evolution ceases (typically 4-12 hours).

  • Workup: Remove toluene in vacuo. Redissolve residue in DCM, wash with

    
     (aq) to remove acid, dry over 
    
    
    
    , and concentrate.

Workstream Visualization

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Solvent Dissolve in Abs. EtOH (Add 2-3 drops GAA) Start->Solvent Reflux Reflux (80°C) 3-6 Hours Solvent->Reflux TLC TLC Check (Hex:EtOAc 4:1) Reflux->TLC Decision Aldehyde Consumed? TLC->Decision Decision->Reflux No (Continue) Workup Cool to 0°C Filter Precipitate Decision->Workup Yes Recryst Recrystallize (Hot EtOH) Workup->Recryst Analyze Characterization (NMR, IR, MP) Recryst->Analyze

Figure 2: Operational workflow for Method A (Standard Reflux).

Characterization & Data Interpretation

Expected Spectral Data

Successful synthesis is validated by specific spectroscopic signatures.[2]

TechniqueParameterExpected ValueInterpretation
FT-IR


Strong, sharp band indicating imine formation.
FT-IR

AbsentDisappearance of aldehyde stretch (~1680 cm

) confirms conversion.

H NMR


Singlet. Diagnostic azomethine proton.

H NMR


Singlet. Methylthio group protons.

F NMR


Multiplet. Shift may vary slightly based on amine electronics.
Troubleshooting Guide
  • Problem: Oily product forms instead of solid.

    • Cause: Impurities or low melting point.

    • Solution: Triturate the oil with cold hexane or diethyl ether. Scratch the flask walls with a glass rod to induce nucleation.

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Equilibrium limitation due to water or steric hindrance from the 2-SMe group.

    • Solution: Switch to Method B (Dean-Stark) or add activated 3Å molecular sieves directly to the reaction flask.

Applications in Drug Discovery

The 4-Fluoro-2-(methylthio)phenyl moiety is a privileged scaffold.

  • Fluorine: Enhances metabolic stability (blocks P450 oxidation at the para position) and increases lipophilicity, aiding membrane permeability [1].

  • Methylthio Group: Acts as a "soft" metabolic handle (oxidizable to sulfoxide/sulfone) and provides unique hydrophobic interactions in protein binding pockets.

  • Schiff Base Linker: Often serves as a bioisostere for amides or as a chelating ligand for metallodrugs (e.g., Copper/Zinc complexes) with potent antimicrobial or anticancer activity [2].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff bases: A short survey of an evergreen chemistry tool. Molecules, 18(10), 12264-12289.

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem Application Notes.

  • Growingscience. (2015). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant. Current Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to 4-Fluoro-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-2-(methylthio)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile synthetic intermediate. Due to its specific functional groups, this compound exhibits sensitivity to atmospheric conditions, which can compromise sample purity and experimental outcomes. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the stability and integrity of your material.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 4-Fluoro-2-(methylthio)benzaldehyde, providing direct causes and actionable solutions.

Q1: I've observed a white crystalline precipitate forming in my bottle of liquid 4-Fluoro-2-(methylthio)benzaldehyde. What is this, and is my material still usable?

A1: The white solid is almost certainly 4-Fluoro-2-(methylthio)benzoic acid, the primary product of air oxidation.[1] Aldehydes, particularly aromatic ones, are well-documented to undergo autoxidation upon exposure to atmospheric oxygen.[1][2] This process is a free-radical chain reaction that can be initiated by light or trace metal impurities.[3][4]

  • Causality: The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). While the thioether group (-SMe) can also be oxidized (to a sulfoxide and then a sulfone), this typically requires stronger oxidizing agents than atmospheric oxygen under standard storage conditions.[5][6] Therefore, aldehyde oxidation is the most immediate concern.

  • Actionable Solution: Your material can be salvaged if the oxidation is not extensive. The acidic nature of the benzoic acid derivative allows for its removal via a simple acid-base extraction. See Protocol 2.1 for a detailed purification procedure. Before use in a reaction, it is critical to purify the aldehyde to remove this impurity, as it will reduce the effective concentration of your starting material and introduce a non-reactive, acidic contaminant into your reaction mixture.

Q2: My ¹H NMR spectrum shows the expected aldehyde peak around 10 ppm, but there's also a new, broad singlet appearing downfield at ~12 ppm. What does this indicate?

A2: This is a classic spectroscopic sign of oxidation. The peak at ~10 ppm corresponds to the aldehyde proton. The broad singlet at 10-13 ppm is characteristic of a carboxylic acid proton.[7] The presence of this peak confirms that a portion of your aldehyde has oxidized to 4-Fluoro-2-(methylthio)benzoic acid.

  • Causality: The chemical environment of a carboxylic acid proton is highly deshielded, causing its signal to appear far downfield in the ¹H NMR spectrum. Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water.

  • Actionable Solution: Quantify the extent of oxidation by integrating the aldehyde and carboxylic acid peaks. If the impurity level is minor (<5%), you may be able to proceed, accounting for the reduced purity. However, for most synthetic applications, especially those sensitive to acids or requiring precise stoichiometry, purification is strongly recommended (Protocol 2.1 ). To prevent this issue in the future, you must implement stringent air-sensitive handling and storage techniques as detailed in FAQ 3 and Protocol 2.2 .

Q3: My reaction yields using this aldehyde are inconsistent and often lower than expected. I've ruled out other variables. Could the starting material be the problem?

A3: Absolutely. Using a partially oxidized aldehyde is a common cause of poor or irreproducible yields.

  • Causality: If your sample contains, for example, 20% of the corresponding carboxylic acid, you are effectively starting your reaction with 20% less of the active aldehyde. This introduces significant stoichiometric errors, especially if the aldehyde is your limiting reagent. Furthermore, the acidic impurity could potentially interfere with your reaction mechanism, especially if you are using acid-sensitive reagents or catalysts.

  • Actionable Solution: Always assess the purity of your aldehyde before use, particularly if the container has been opened previously. A quick check via Thin-Layer Chromatography (TLC) or ¹H NMR is highly advised.

    • Pre-Use Purity Check (TLC): Spot the aldehyde on a silica gel plate and elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The aldehyde should appear as a single spot. The carboxylic acid impurity will appear as a separate, more polar spot (lower Rf value) that may streak. If a second spot is visible, purification is necessary.

Section 2: Protocols and Methodologies

Protocol 2.1: Purification of Partially Oxidized 4-Fluoro-2-(methylthio)benzaldehyde

This protocol removes the acidic 4-Fluoro-2-(methylthio)benzoic acid impurity from the aldehyde.

Materials:

  • Partially oxidized aldehyde

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the impure aldehyde in 3-5 volumes of diethyl ether in a separatory funnel.

  • Base Wash: Add an equal volume of 10% NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. The benzoic acid impurity will react with the bicarbonate to form its water-soluble sodium salt.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution (Step 2 & 3) one more time to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl the flask and let it sit for 15-20 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified liquid aldehyde.

  • Validation: Confirm the purity of the recovered aldehyde using TLC or ¹H NMR before storing it under an inert atmosphere (Protocol 2.2 ).

Protocol 2.2: Standard Procedure for Handling and Dispensing Air-Sensitive Aldehydes

This protocol minimizes exposure to atmospheric oxygen during experimental use.[8][9]

Materials:

  • Oven-dried glassware (reaction flask, etc.) sealed with rubber septa

  • Source of dry inert gas (Nitrogen or Argon) with a bubbler setup

  • Dry syringes and needles

  • Sure/Seal™ bottle of the aldehyde or a flask sealed with a septum

Procedure:

  • System Purge: Assemble your dry reaction glassware and purge the system with inert gas for 10-15 minutes. Maintain a slight positive pressure of inert gas throughout the experiment, as indicated by a slow bubble rate in the oil bubbler.[9]

  • Prepare for Transfer: Puncture the septum on the aldehyde storage bottle with a needle connected to the inert gas line to create a positive pressure.

  • Syringe Purge: Take a clean, dry syringe fitted with a needle and flush it with inert gas 3-5 times by drawing gas from the headspace of a clean, purged flask and expelling it.

  • Reagent Withdrawal: Insert the needle of the purged syringe through the septum of the aldehyde bottle, ensuring the needle tip is below the liquid surface. Slowly withdraw the desired volume of the aldehyde.

  • Bubble Removal: Invert the syringe and carefully expel any gas bubbles back into the bottle's headspace.

  • Transfer: Swiftly transfer the aldehyde by inserting the syringe needle through the septum of your reaction flask and depressing the plunger.

  • Cleaning: Immediately quench and clean the syringe after use as per your institution's safety guidelines.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of 4-Fluoro-2-(methylthio)benzaldehyde degradation in air?

A1: The primary degradation pathway is aldehyde autoxidation, which proceeds via a radical-chain mechanism.[10][11]

  • Initiation: An initiator (like light or a trace metal) abstracts the aldehydic hydrogen to form an acyl radical.

  • Propagation:

    • The acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical.

    • This peroxy radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus propagating the chain.

  • Termination: The reaction terminates when two radicals combine. The peroxy acid formed during propagation can then oxidize another molecule of the aldehyde to yield two equivalents of the carboxylic acid.

Aldehyde Autoxidation cluster_propagation Propagation Cycle RCHO Aldehyde (R-CHO) RCO_dot Acyl Radical (R-CO•) RCHO->RCO_dot H• abstraction RCOO_dot Acyl Peroxy Radical (R-CO-OO•) RCO_dot->RCOO_dot + O₂ O2 Oxygen (O₂) RCOO_dot->RCHO H• abstraction RCOOOH Peroxy Acid (R-CO-OOH) RCOO_dot->RCOOOH Forms RCOOOH->RCHO Oxidizes RCOOH Carboxylic Acid (R-COOH) RCOOOH->RCOOH Initiator Initiator (Light, Heat) Initiator->RCHO

Caption: Radical-chain mechanism of aldehyde autoxidation.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To maximize shelf-life and maintain purity, the compound must be protected from oxygen, light, and heat.[1][7][12]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing the primary oxidation reaction.[13][14]
Temperature 2–8 °C (Refrigerated)Slows the rate of any potential degradation reactions.[7][12]
Light Amber/Opaque VialProtects the compound from light, which can initiate radical autoxidation.[1][3]
Container Tightly Sealed VialPrevents ingress of atmospheric air and moisture. Use of Sure/Seal™ bottles or septum-sealed flasks is ideal.[8]

Q3: Can I add an antioxidant as a stabilizer?

A3: Yes, for bulk storage, adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be effective.[7]

  • Mechanism: BHT is a phenolic antioxidant that readily donates its phenolic hydrogen to quench the acyl and peroxy radicals in the autoxidation chain, terminating the reaction.

  • Concentration: A typical concentration is low, around 0.01-0.1% by weight.

  • Consideration: You must verify that BHT is compatible with your downstream application. It is non-volatile and may need to be removed via column chromatography or distillation if it interferes with subsequent steps. For most lab-scale reactions, strict storage under an inert atmosphere is preferred over adding stabilizers.

Q4: Which analytical techniques are best for assessing purity and detecting oxidation?

A4: A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

TechniqueKey Indicator of OxidationNotes
¹H NMR Appearance of a broad peak from 10-13 ppm.Provides structural confirmation and allows for quantification via integration.[7]
TLC Appearance of a new, more polar spot with a lower Rf value.A quick, qualitative check for impurities. Ideal for monitoring reactions and purification.[7]
HPLC Appearance of a new peak, typically with a shorter retention time (on reverse phase).Excellent for quantifying purity and separating multiple components.[15]
GC-MS Appearance of a new peak with a mass corresponding to the carboxylic acid (M+18).Provides separation and mass identification of volatile impurities.
FT-IR Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the C=O stretch.Useful for confirming the functional group transformation from aldehyde to carboxylic acid.

digraph "Inert Atmosphere Workflow" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];
edge [fontname="Arial", color="#5F6368"];

A[label="1. Oven-dry all glassware\n(>120°C, 4h)"]; B[label="2. Assemble glassware while hot"]; C [label="3. Flush with dry N₂ or Ar\n(Create inert environment)"]; D [label="4. Cool to Room Temperature\nunder positive pressure"]; E [label="5. Pressurize Reagent Bottle\nwith inert gas"]; F [label="6. Withdraw Aldehyde\nwith a gas-tight, purged syringe"]; G [label="7. Transfer to Reaction Flask"]; H [label="8. Maintain Positive Pressure\nthroughout experiment"];

A -> B[label="Immediately"]; B -> C; C -> D; D -> G; E -> F [style=dashed, label="enables"]; F -> G; G -> H; }

Caption: Experimental workflow for handling air-sensitive reagents.

References

  • Radical-chain mechanism for aldehyde autoxidation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The mechanism of autoxidation reaction of aldehyde compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Vial, J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. [Link]

  • Le, T.-P., et al. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development, 26(2), 275-283. [Link]

  • Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Inert gases for E6 chemical storage. (2008). Photrio.com Photography Forums. [Link]

  • The Importance of Inerting. (n.d.). Air Products. Retrieved February 15, 2026, from [Link]

  • Shdek, A., et al. (2024). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry, 26(1), 273-281. [Link]

  • How do you store chemicals in inert gas? (2025). Sciencemadness.org. [Link]

  • Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. (2024). PMC. [Link]

  • Tests for Aldehydes and Ketones. (2019). BYJU'S. [Link]

  • Inert gas. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Types of Inerting : Ensuring Safety and Efficiency. (2025). YouTube. [Link]

  • How We Handle Air Sensitive Samples. (n.d.). Momentum Transfer. Retrieved February 15, 2026, from [Link]

  • Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. (2022). PMC. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

  • Chemical Tests for Aldehyde, Ketone & Carboxylic Acid. (2021). YouTube. [Link]

  • Quantitatively determine aldehydes. (n.d.). Science.gov. Retrieved February 15, 2026, from [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC. [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023). MDPI. [Link]

  • Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate. (n.d.). PMC. [Link]

  • Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. (2009). PMC. [Link]

  • Acetaldehyde reactions during wine bottle storage. (2025). ResearchGate. [Link]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2025). ResearchGate. [Link]

  • Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. (n.d.). MDPI. [Link]

  • Oxidation of Alcohol to aldehyde, and how to arrest the reaction. (2023). Reddit. [Link]

  • Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant a. (2015). Growing Science. [Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (n.d.). Cardiff University. Retrieved February 15, 2026, from [Link]

  • Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromo- benzaldehyde. (2013). Stahl Research Group, University of Wisconsin–Madison. [Link]

  • Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • 4-(methyl thio) benzaldehyde. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

FT-IR characteristic peaks of 4-Fluoro-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FT-IR Spectral Features of 4-Fluoro-2-(methylthio)benzaldehyde: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide presents a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 4-Fluoro-2-(methylthio)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific compound are not widely published, this analysis synthesizes data from foundational spectroscopic principles and closely related structural analogs to predict and interpret its characteristic absorption peaks. By comparing its expected spectral features with those of benzaldehyde, 4-fluorobenzaldehyde, and 4-(methylthio)benzaldehyde, we provide researchers with a robust framework for compound identification and quality control.

The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of molecules.[1][2] Covalent bonds are not static; they stretch, bend, and twist at specific frequencies corresponding to the infrared region of the electromagnetic spectrum.[2] By measuring a molecule's absorption of infrared radiation, we can generate a unique spectral fingerprint that reveals its constituent functional groups.[1]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure data integrity and reproducibility, a standardized experimental approach is crucial. The following protocol describes the acquisition of an FT-IR spectrum for a solid or liquid aromatic aldehyde using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high reproducibility.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

    • Record a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[1]

  • Sample Application:

    • Place a small amount of the 4-Fluoro-2-(methylthio)benzaldehyde sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • If the sample is a solid, use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

    • After analysis, thoroughly clean the ATR crystal with a solvent to remove all traces of the sample.

This self-validating protocol ensures that the resulting spectrum is solely representative of the sample's molecular vibrations.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 a1 Apply Sample to Crystal p2->a1 a2 Acquire Sample Spectrum a1->a2 an1 Background Subtraction a2->an1 an2 Identify Characteristic Peaks an1->an2 an3 Assign Functional Groups an2->an3 an4 Compare with Analogs an3->an4

Caption: Standard workflow for FT-IR analysis using the ATR technique.

Predicted FT-IR Spectrum of 4-Fluoro-2-(methylthio)benzaldehyde

The structure of 4-Fluoro-2-(methylthio)benzaldehyde contains several key functional groups whose vibrational modes will give rise to characteristic peaks: an aldehyde, a 1,2,4-trisubstituted aromatic ring, a carbon-fluorine bond, and a methylthio group.

Caption: Molecular structure highlighting key functional groups.

Detailed Peak Assignments
  • Aldehyde Group (CHO):

    • C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and diagnostic peaks in the spectrum. For aromatic aldehydes, this peak is typically found around 1710-1685 cm⁻¹ due to conjugation with the benzene ring, which lowers the bond order and frequency.[3][4] The presence of the electron-withdrawing fluorine atom at the para position will likely increase this frequency slightly. Therefore, a strong, sharp absorption is predicted in the 1705-1690 cm⁻¹ region.

    • Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching of the aldehyde proton. This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, in the 2880-2820 cm⁻¹ and 2780-2720 cm⁻¹ regions.[4][5][6] The presence of a distinct peak around 2750 cm⁻¹ is a strong indicator of an aldehyde functional group.[7]

  • Aromatic Ring:

    • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to sharp, medium-intensity peaks just above 3000 cm⁻¹.[8] Expect absorptions in the 3100-3000 cm⁻¹ range.

    • Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches produce a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.[8][9] Key peaks are expected near 1600 cm⁻¹ , 1580 cm⁻¹ , and 1470 cm⁻¹ .

    • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹).[8] For a 1,2,4-trisubstituted ring, a strong band is expected in the 890-800 cm⁻¹ range.

  • Substituent Vibrations:

    • C-F Stretch: The carbon-fluorine bond gives rise to a very strong and intense absorption. For aryl fluorides, this peak is typically located in the 1270-1100 cm⁻¹ region.[10] This will be a prominent feature in the spectrum.

    • Methylthio Group (S-CH₃):

      • Aliphatic C-H Stretch: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, in the 2980-2870 cm⁻¹ range, which may overlap with other C-H signals.[11]

      • C-S Stretch: The carbon-sulfur stretch is typically weak and appears in the fingerprint region, around 750-600 cm⁻¹ . Its low intensity can sometimes make it difficult to identify definitively.

Comparative Analysis with Structural Analogs

To understand the specific contributions of each substituent, we compare the predicted spectrum of 4-Fluoro-2-(methylthio)benzaldehyde with the known spectra of its simpler analogs.

CompoundAromatic C-H Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Carbonyl (C=O) Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-H OOP Bending (cm⁻¹)
Benzaldehyde 3080-3000[9]~2820, ~2745[4]~1700[9]~1600, ~1585, ~1450[8]N/A~745, ~685 (Mono-sub.)[10]
4-Fluorobenzaldehyde >3000~2860, ~2760~1703~1600, ~1590, ~1510~1230 (Strong)[12]~840 (Para-sub.)[10]
4-(Methylthio)benzaldehyde >3000~2820, ~2730~1685[13]~1590, ~1540N/A~815 (Para-sub.)[13]
4-Fluoro-2-(methylthio)benzaldehyde (Predicted) 3100-3000 ~2850, ~2750 ~1695 ~1600, ~1570, ~1470 ~1250 (Strong) ~830 (1,2,4-sub.)

Note: Wavenumbers for analogs are approximate values from literature and spectral databases.[4][8][9][10][12][13]

Interpretation of Spectral Shifts:
  • vs. Benzaldehyde: The primary differences will be the emergence of a very strong C-F stretching band around 1250 cm⁻¹ and the aliphatic C-H stretches from the methylthio group below 3000 cm⁻¹. The C=O stretch is expected at a similar frequency, though slightly modulated by the electronic effects of the other substituents. The out-of-plane bending region will shift significantly from a monosubstituted pattern to a 1,2,4-trisubstituted pattern.[8][10]

  • vs. 4-Fluorobenzaldehyde: The spectrum of our target compound will be distinguished by the additional peaks corresponding to the methylthio group: aliphatic C-H stretches (~2980-2870 cm⁻¹) and the weak C-S stretch (~750-600 cm⁻¹). The presence of the ortho-methylthio group, which is a weak electron-donating group, may slightly lower the C=O stretching frequency compared to 4-fluorobenzaldehyde alone.

  • vs. 4-(Methylthio)benzaldehyde: The most prominent differentiating feature will be the strong, intense C-F stretching absorption around 1250 cm⁻¹, which is absent in 4-(methylthio)benzaldehyde.[13] The electron-withdrawing nature of fluorine will likely cause the C=O stretch in 4-Fluoro-2-(methylthio)benzaldehyde to appear at a slightly higher wavenumber than in 4-(methylthio)benzaldehyde (~1685 cm⁻¹).[13]

Conclusion

The FT-IR spectrum of 4-Fluoro-2-(methylthio)benzaldehyde is predicted to be rich in diagnostic information. The key features for unambiguous identification are:

  • A strong carbonyl (C=O) absorption around 1695 cm⁻¹ .

  • The characteristic aldehyde C-H Fermi doublet peaks around 2850 cm⁻¹ and 2750 cm⁻¹ .

  • An intense, strong absorption band in the 1270-1100 cm⁻¹ range, indicative of the C-F stretch.

  • Aromatic C=C stretching bands between 1620-1450 cm⁻¹ and a C-H out-of-plane bending band around 830 cm⁻¹ confirming a 1,2,4-trisubstituted aromatic ring.

By cross-referencing these features and comparing them against the spectra of simpler analogs, researchers can confidently verify the identity and purity of 4-Fluoro-2-(methylthio)benzaldehyde in a laboratory setting.

References

  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-1749. [Link]

  • Kumar, S., & Bhatt, V. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. International Journal of Research and Innovation in Applied Science, 10(12), 414-421. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Nyquist, R. A. (1992). Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode. Applied Spectroscopy, 46(2), 306-316. [Link]

  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Le, K. T., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 126(20), 3855–3864. [Link]

  • University of California, Santa Cruz, Department of Chemistry. (n.d.). IR Tables. [Link]

  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • PubChem. (n.d.). 4-(Methylthio)benzaldehyde. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzaldehyde. John Wiley & Sons, Inc. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. [Link]

  • Gambi, A., & Giorgianni, S. (1998). Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(6), 799-819. [Link]

  • Rajkumar, P., et al. (2021). FT-IR Spectrum of Benzaldehyde. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]

  • CEC. (2015, November 24). Interpretation of IR Spectra - Part 4. YouTube. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Kwary, T. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

  • Williams, D. (2019, October 2). Introduction to Vibrational Spectroscopy. YouTube. [Link]

Sources

HPLC Separation Guide: 4-Fluoro-2-(methylthio)benzaldehyde vs. Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Fluoro-2-(methylthio)benzaldehyde (CAS: 146968-30-7) Application: Key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Challenge: The nucleophilic aromatic substitution (


) used to synthesize this compound generates specific regioisomeric and oxidative impurities that possess similar UV absorption profiles but distinct hydrophobicities.

This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy. Unlike generic protocols, this method is optimized to resolve the critical triad : the unreacted starting material (2,4-Difluorobenzaldehyde), the target thioether, and its oxidative sulfoxide degradation product.

Impurity Profiling & Synthesis Context

To develop a robust method, one must understand the origin of the impurities. The synthesis typically involves the displacement of a fluorine atom on 2,4-difluorobenzaldehyde by a methanethiolate nucleophile.

Critical Impurities
  • Starting Material (Impurity A): 2,4-Difluorobenzaldehyde. Its presence indicates incomplete conversion.

  • Regioisomer (Impurity B): 2-Fluoro-4-(methylthio)benzaldehyde. Formed if the nucleophile attacks the para-fluorine instead of the ortho-fluorine.

  • Oxidative Degradant (Impurity C): 4-Fluoro-2-(methylsulfinyl)benzaldehyde. The sulfide moiety is prone to oxidation to sulfoxide (

    
    ) and sulfone (
    
    
    
    ) upon exposure to air or peroxides.
Mechanistic Pathway Diagram

The following diagram visualizes the genesis of these impurities, guiding the separation strategy.

SynthesisPath SM Starting Material 2,4-Difluorobenzaldehyde (High F, Low LogP) Target TARGET 4-Fluoro-2-(methylthio)benzaldehyde (High LogP) SM->Target Ortho-Substitution (Major Path) Regio Impurity B (Regioisomer) 2-Fluoro-4-(methylthio)benzaldehyde SM->Regio Para-Substitution (Minor Path) Reagent NaSMe (Nucleophile) Reagent->SM Oxide Impurity C (Oxidation) Sulfoxide/Sulfone (Polar, Low LogP) Target->Oxide Air Oxidation (Storage)

Figure 1: Synthetic pathway showing the origin of regioisomeric and oxidative impurities.

Method Development Strategy

Hydrophobicity & Elution Order

The separation logic is based on the solvophobic theory. We can predict the elution order on a C18 column by analyzing the lipophilicity (LogP) of the components:

  • Sulfoxide (Impurity C): The

    
     bond is highly polar. Elutes First. 
    
  • Starting Material (Impurity A): Contains two Fluorine atoms. Fluorine is lipophilic, but less so than a methylthio group. Elutes Second.

  • Target Compound: The

    
     group significantly increases lipophilicity compared to 
    
    
    
    . Elutes Third.
  • Bis-SMe Impurity (Rare): If both fluorines are displaced, the molecule becomes very lipophilic. Elutes Last.

Optimized Chromatographic Conditions

This protocol uses a C18 stationary phase with an acidic mobile phase to suppress the ionization of potential acidic oxidation byproducts (benzoic acids) and prevent peak tailing.

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard RP column provides sufficient carbon load for thioether retention. 3.5 µm improves resolution of isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) ensures stability of the aldehyde and sharpens peaks.
Mobile Phase B Acetonitrile (MeCN)MeCN has lower UV cutoff and lower viscosity than Methanol, ideal for aromatic aldehydes.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Detection UV @ 254 nm & 290 nm254 nm is universal for aromatics; 290 nm is more selective for the conjugated benzaldehyde system.
Column Temp 30°CConstant temperature minimizes retention time drift.

Experimental Protocol: Gradient Elution

This gradient is designed to flush polar oxidative impurities early, resolve the critical pair (SM vs. Target), and wash lipophilic dimers at the end.

Step-by-Step Gradient Table:

Time (min)% Mobile Phase A (Water/Acid)% Mobile Phase B (MeCN)Event
0.0 9010Injection : Initial hold to focus polar impurities.
2.0 9010End of isocratic hold.
15.0 2080Linear Ramp : Elution of SM and Target.
18.0 595Wash : Elute highly lipophilic bis-substituted byproducts.
21.0 595Hold wash.
21.1 9010Re-equilibration : Return to initial conditions.
26.0 9010Ready for next injection.
Sample Preparation[2][3][4][5]
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare standard at 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon can adsorb aldehydes).

Comparative Performance Data

The following data represents typical retention times (RT) and Relative Retention Times (RRT) observed using the method above.

Note: Absolute RTs may vary by system dwell volume; RRT is the robust metric for identification.

CompoundStructure NoteLogP (Approx)Typical RT (min)RRT (vs Target)
Sulfoxide Impurity

(Polar)
~1.14.20.38
Starting Material 2,4-Difluoro~2.39.80.89
Target Compound 4-F-2-SMe ~2.7 11.0 1.00
Regioisomer 2-F-4-SMe~2.711.41.04
Bis-SMe Impurity 2,4-Bis(SMe)~3.214.51.32

Analysis of Critical Resolution: The most difficult separation is the Target vs. Regioisomer (RRT 1.00 vs 1.04).

  • Why? Positional isomers have identical mass and very similar polarity.

  • Solution: If these peaks co-elute, switch to a Phenyl-Hexyl column. The pi-pi interaction differences between ortho and para substitution patterns often provide superior selectivity for aromatic isomers compared to C18.

Troubleshooting & Optimization Workflow

Use this logic flow to resolve common issues during method transfer.

Optimization Start Issue Detected Decision1 Problem Type? Start->Decision1 Coelution Co-elution of Target & Isomer Decision1->Coelution Selectivity Tailing Peak Tailing (Asymmetry > 1.5) Decision1->Tailing Peak Shape Drift RT Drift Decision1->Drift Reproducibility Action1 Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) Coelution->Action1 Action2 Increase Buffer Conc. or Lower pH Tailing->Action2 Action3 Check Column Temp & Equilibrate longer Drift->Action3

Figure 2: Troubleshooting decision tree for method optimization.

References

  • SIELC Technologies. (2018).[3] Separation of 4-(Methylthio)benzaldehyde on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77287, 4-(Methylthio)benzaldehyde. Retrieved from

  • Royal Society of Chemistry. (2015). Supplementary Information: Synthesis and Analysis of Fluorinated Benzaldehydes. Retrieved from

  • Growing Science. (2015). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant. Current Chemistry Letters. Retrieved from

Sources

Comparative Reactivity Profile: 4-Fluoro-2-(methylthio)benzaldehyde vs. 2,4-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: 4-Fluoro-2-(methylthio)benzaldehyde vs 2,4-difluorobenzaldehyde Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the divergent reactivity profiles of 2,4-difluorobenzaldehyde (1) and its derivative 4-fluoro-2-(methylthio)benzaldehyde (2) . While structurally similar, the substitution of the ortho-fluorine with a methylthio (-SMe) group inverts the electronic landscape of the molecule.

  • 2,4-Difluorobenzaldehyde: A highly reactive, electron-deficient "bis-electrophile" prone to rapid carbonyl addition and nucleophilic aromatic substitution (

    
    ).
    
  • 4-Fluoro-2-(methylthio)benzaldehyde: A more electron-rich, sterically congested building block. It exhibits dampened carbonyl electrophilicity and serves as a deactivated substrate for further ring functionalization.

Electronic & Steric Architecture

To predict reactivity, we must first quantify the electronic perturbations introduced by the substituents.

Feature2,4-Difluorobenzaldehyde 4-Fluoro-2-(methylthio)benzaldehyde
Electronic Nature Strong Electron Withdrawing (EWG)Mixed: EWG (F) + EDG (SMe)
Hammett

+0.06 (F)0.00 (SMe) / -0.2 (Resonance)
Hammett

+0.34 (F)+0.15 (SMe)
Carbonyl Character Highly Electrophilic (Activated)Deactivated (via Resonance)
Steric Bulk (Ortho) Low (F van der Waals radius: 1.47 Å)High (SMe van der Waals radius: ~1.8 Å + Methyl rotation)
Primary Utility Scaffold for

diversification
Pre-functionalized intermediate
The "Push-Pull" Dynamic

In 2,4-difluorobenzaldehyde , both fluorine atoms withdraw electron density inductively (-I effect), creating a highly positive center at the carbonyl carbon. This makes it an aggressive electrophile.

In 4-fluoro-2-(methylthio)benzaldehyde , the sulfur atom acts as a resonance donor (+M effect). It pushes electron density into the benzene ring and, by conjugation, toward the carbonyl oxygen. This reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.[1]

ElectronicEffects F2 2,4-Difluorobenzaldehyde Effect1 Inductive Withdrawal (-I) from 2-F and 4-F F2->Effect1 SMe 4-Fluoro-2-(methylthio)benzaldehyde Effect2 Resonance Donation (+M) from 2-SMe SMe->Effect2 Result1 High Carbonyl Electrophilicity Rapid Imine Formation Effect1->Result1 Activates Result2 Lower Carbonyl Electrophilicity Slower Kinetics Effect2->Result2 Deactivates

Figure 1: Electronic influence of substituents on carbonyl reactivity.

Reactivity Profile: Carbonyl Chemistry

This section compares performance in standard linker-attachment reactions (e.g., Reductive Amination, Knoevenagel Condensation).

A. 1,2-Nucleophilic Addition
  • 2,4-Difluorobenzaldehyde: The inductive withdrawal stabilizes the tetrahedral intermediate. Reactions with weak nucleophiles (e.g., anilines) proceed rapidly, often without requiring harsh acid catalysis.

  • 4-Fluoro-2-(methylthio)benzaldehyde:

    • Electronic Deactivation: The SMe donation raises the LUMO energy of the carbonyl.

    • Steric Blocking: The ortho-SMe group is bulky. It physically impedes the trajectory of incoming nucleophiles (Burgi-Dunitz angle), significantly slowing reaction rates compared to the fluoro-analog.

Experimental Insight: In a competitive reductive amination with a secondary amine, the 2,4-difluoro analog will reach >95% conversion significantly faster than the SMe analog.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

This is the most critical differentiator. 2,4-difluorobenzaldehyde is a substrate for


, while 4-fluoro-2-(methylthio)benzaldehyde is typically the product  of such a reaction.
Regioselectivity in 2,4-Difluorobenzaldehyde

When treating 2,4-difluorobenzaldehyde with nucleophiles (like sodium thiomethoxide, NaSMe), two positions compete:

  • Ortho (C2): Highly activated by the adjacent carbonyl's inductive effect (-I).

  • Para (C4): Activated by resonance (-M) but less inductively activated.

The "Ortho-Effect": Despite steric hindrance, the strong inductive pull of the aldehyde often directs "hard" or small nucleophiles to the C2 position. However, for thiomethoxide (a soft, strong nucleophile), careful control is required to obtain the 2-substituted product (4-fluoro-2-(methylthio)benzaldehyde) selectively over the 4-substituted isomer.

SNAr_Pathways Start 2,4-Difluorobenzaldehyde (Bis-Electrophile) Path1 Path A: Ortho-Attack (C2) Driven by Inductive Effect (-I) Start->Path1 Kinetic Control Path2 Path B: Para-Attack (C4) Driven by Steric Relief Start->Path2 Thermodynamic/Steric Control Nucleophile Nucleophile: NaSMe (Sodium Thiomethoxide) Nucleophile->Start Prod1 Target: 4-Fluoro-2-(methylthio)benzaldehyde (Ortho-substituted) Path1->Prod1 Prod2 Impurity: 2-Fluoro-4-(methylthio)benzaldehyde (Para-substituted) Path2->Prod2

Figure 2: Divergent


 pathways. The 4-fluoro-2-(methylthio)benzaldehyde is the product of Path A.
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Fluoro-2-(methylthio)benzaldehyde

Objective: To selectively displace the ortho-fluorine of 2,4-difluorobenzaldehyde.

Rationale: The ortho-fluorine is more labile due to the proximity to the electron-withdrawing carbonyl, but the reaction must be kept cold to prevent bis-substitution or para-attack.

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
    .
    
  • Reagents: Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M).

  • Addition: Cool to -20°C (Cryostat or ice/salt bath). This low temperature is crucial to maximize the kinetic preference for the highly activated ortho position over the sterically favored para position.

  • Reaction: Add Sodium Thiomethoxide (NaSMe) (1.05 eq) as a solid in one portion.

    • Note: Do not use excess NaSMe, as the product (containing one F) can undergo a second

      
       reaction.
      
  • Monitoring: Stir at -20°C for 2 hours. Monitor by HPLC/UPLC.

    • Target Peak: 4-Fluoro-2-(methylthio)benzaldehyde.

    • Impurity: 2-Fluoro-4-(methylthio)benzaldehyde (Para-product).

  • Workup: Quench with cold saturated

    
    . Extract with EtOAc.
    
  • Validation: The ortho-SMe product will show a distinct shift in the aldehyde proton NMR due to the loss of the ortho-F coupling and the shielding effect of the SMe group.

Protocol B: Comparative Knoevenagel Condensation

Objective: To demonstrate the reduced reactivity of the SMe analog.

  • Substrates: Run two parallel reactions:

    • Vial A: 2,4-Difluorobenzaldehyde (1.0 mmol)

    • Vial B: 4-Fluoro-2-(methylthio)benzaldehyde (1.0 mmol)

  • Conditions: Add Malononitrile (1.1 mmol) and Ethanol (2 mL). Add Piperidine (1 drop, cat.).

  • Observation:

    • Vial A (Difluoro): Precipitation of product typically occurs within 5-15 minutes at RT.

    • Vial B (SMe): Reaction often requires heating to 60°C or extended stirring (1-4 hours) to reach completion due to steric hindrance and electronic deactivation.

Stability & Handling Guide
Parameter2,4-Difluorobenzaldehyde4-Fluoro-2-(methylthio)benzaldehyde
Oxidation Stability High. Stable to air.Low. The thioether is prone to oxidation to sulfoxide (S=O) or sulfone (

).
Storage Ambient / 4°C.-20°C under Inert Gas. Avoid oxidants.
Metabolic Liability Stable scaffold.SMe can be a metabolic soft spot (S-oxidation) in drug discovery.
References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Classic text on

    
     regioselectivity). Link
    
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • PubChem Compound Summary. 2,4-Difluorobenzaldehyde (CID 74485). Link

  • GuideChem. Preparation methods for methylthiobenzaldehydes and regioselectivity considerations. Link

Sources

Technical Guide: Validating Purity of 4-Fluoro-2-(methylthio)benzaldehyde via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated thio-benzaldehydes, specifically 4-Fluoro-2-(methylthio)benzaldehyde , researchers face a "dual-threat" stability challenge: the oxidation of the aldehyde to a carboxylic acid and the oxidation of the sulfide to a sulfoxide. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, it is often a bottleneck during active synthesis.

This guide provides a robust Thin Layer Chromatography (TLC) protocol designed to serve as a rapid, self-validating system.[1] We compare mobile phase selectivities and visualization techniques to offer a method that distinguishes the target product from its three critical impurities: the carboxylic acid derivative, the sulfoxide byproduct, and the halogenated starting material.

Chemical Context & Impurity Profile[2][3]

To validate purity, one must understand what "impurity" looks like for this specific molecule. The presence of both a formyl group and a thioether creates a unique polarity profile.

CompoundStructure DescriptionPolarity (Relative)Predicted Behavior (TLC)
Target Product 4-Fluoro-2-(methylthio)benzaldehydeMid-PolarityRf ~ 0.4 – 0.6 (Standard)
Impurity A (Oxidation) 4-Fluoro-2-(methylthio)benzoic acidHigh Polarity (Acidic)Rf < 0.1 (Streaks at baseline)
Impurity B (S-Oxidation) 4-Fluoro-2-(methylsulfinyl)benzaldehydeHigh Polarity (Dipolar)Rf ~ 0.1 – 0.2
Impurity C (Starting Mat.) 2,4-DifluorobenzaldehydeLow PolarityRf > 0.6 (Moves with solvent front)

Critical Insight: Standard UV visualization is insufficient. Both the product and Impurity B (Sulfoxide) are UV-active and may co-elute in non-polar solvents. Chemical staining is required for definitive validation.

Comparative Analysis: Mobile Phase Selection

A single solvent system is rarely sufficient for complex aromatics. We compare three standard systems to determine the optimal separation efficiency.

System A: Hexane / Ethyl Acetate (8:2)
  • Mechanism: Standard adsorption chromatography.

  • Pros: Excellent for separating the non-polar starting material (Impurity C) from the product.

  • Cons: The sulfoxide (Impurity B) and Acid (Impurity A) often co-elute at the baseline, making it impossible to distinguish between S-oxidation and aldehyde oxidation.

  • Verdict: Good for reaction monitoring, poor for purity validation.

System B: Dichloromethane (DCM) / Methanol (95:5)
  • Mechanism: Higher polarity solvent with hydrogen-bonding capability.

  • Pros: Moves polar impurities (Acid and Sulfoxide) off the baseline, allowing for differentiation.

  • Cons: DCM is volatile, leading to "edge effects" on the plate if the chamber isn't saturated.

  • Verdict: Recommended for Impurity Profiling.

System C: Toluene / Acetone (9:1)
  • Mechanism: Pi-pi interaction (Toluene) with dipole selectivity.

  • Pros: Provides the sharpest band resolution for fluorinated aromatics due to specific solvation effects.

  • Cons: Toluene requires longer drying times before visualization.

  • Verdict: Best alternative if System A fails to resolve isomers.

The "Triangulation" Visualization Protocol

To validate the compound's identity without NMR/HPLC, we utilize a three-step visualization logic. This is a self-validating system : if the spot does not react to all three tests as predicted, it is not the pure product.

Step 1: UV Fluorescence (254 nm)
  • Observation: Dark spot on green fluorescent background.

  • Inference: Confirms presence of the conjugated benzene ring.

  • Limitation: Non-selective; detects all impurities listed above.

Step 2: 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain[4]
  • Mechanism: Condensation reaction with the aldehyde carbonyl to form a hydrazone.

  • Observation: Instant Orange/Red precipitate on the spot.

  • Validation: If the main UV spot does not turn orange, the aldehyde has oxidized to an acid (Impurity A) or reduced to an alcohol.

Step 3: Potassium Permanganate (KMnO₄) Stain
  • Mechanism: Oxidation of the thioether (sulfide) and aldehyde.

  • Observation: Yellow/Brown spot on a purple background.

  • Validation: Confirms the presence of oxidizable groups (S-Me and CHO).

Experimental Workflow (Diagram)

The following Graphviz diagram outlines the decision-making process for validating the product.

TLC_Validation_Protocol Start Dissolve Sample (DCM or EtOAc) Spotting Spot on Silica Gel 60 F254 (Co-spot with Starting Material) Start->Spotting Develop Develop in Hex:EtOAc (8:2) or DCM:MeOH (95:5) Spotting->Develop UV_Check Visualize under UV (254nm) Develop->UV_Check UV_Decision Is Main Spot Visible? UV_Check->UV_Decision No_Spot Concentration too low or Saturated Compound UV_Decision->No_Spot No DNP_Stain Dip in 2,4-DNP Stain UV_Decision->DNP_Stain Yes DNP_Decision Does Spot turn Orange? DNP_Stain->DNP_Decision Impurity_Acid Impurity: Carboxylic Acid (Oxidation) DNP_Decision->Impurity_Acid No Rf_Check Check Rf vs Starting Mat. DNP_Decision->Rf_Check Yes Impurity_SM Impurity: Starting Material (Incomplete Rxn) Rf_Check->Impurity_SM Same Rf Purity_Confirmed VALIDATED: Intact Aldehyde + Correct Polarity Rf_Check->Purity_Confirmed Distinct Rf

Caption: Figure 1: Logical workflow for validating 4-Fluoro-2-(methylthio)benzaldehyde purity. Note the critical dependence on DNP staining to rule out acid impurities.

Detailed Protocol

Materials Required[2][5][6][7][8][9][10][11][12][13][14]
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates.

  • Mobile Phase: Hexane/Ethyl Acetate (3:[2]1) or DCM/MeOH (95:5).

  • Stain: 2,4-DNP solution (12g 2,4-dinitrophenylhydrazine, 60mL conc. H2SO4, 80mL H2O, 200mL 95% EtOH).

Step-by-Step Methodology
  • Chamber Saturation (Crucial):

    • Place a piece of filter paper inside a glass TLC jar.

    • Add mobile phase until the bottom 0.5 cm is covered and the filter paper is soaked.

    • Close the lid and wait 15 minutes .

    • Why? This prevents "smiling" (curved solvent fronts) and ensures reproducible Rf values for the volatile fluorinated compound [1].

  • Sample Preparation:

    • Dissolve ~5 mg of the product in 1 mL of Dichloromethane.

    • Note: Do not use Acetone or Methanol for the sample solvent if possible, as they can interact with stains or cause streaking.

  • Spotting:

    • Spot three lanes: (1) Starting Material Reference, (2) Co-spot (Mix), (3) Product.

    • Keep spot diameter < 2mm.

  • Development:

    • Elute until the solvent front reaches 1 cm from the top.

    • Dry the plate completely with a warm air stream (hairdryer). Residual solvent can inhibit the DNP reaction.

  • Visualization & Analysis:

    • Mark UV spots with a pencil.[1]

    • Dip quickly into DNP stain (do not soak).

    • Blot excess stain on a paper towel.

    • Pass Criteria: Product spot is UV active, distinct from starting material, and turns bright orange immediately.

Comparison: TLC vs. HPLC Validation

While this guide focuses on TLC, it is vital to understand when to switch to HPLC.

FeatureTLC (This Protocol)HPLC (Reverse Phase C18)
Primary Utility Qualitative Identity & Gross PurityQuantitative Purity (%)
Separation Power Low (~50-100 theoretical plates)High (>10,000 theoretical plates)
Sulfoxide Detection Difficult (requires polar solvent)Excellent (distinct retention time)
Throughput High (Multiple samples parallel)Low (Sequential injection)
Cost/Time < $1 / 5 mins> $20 / 30 mins

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking/Tailing Acidic impurity (Benzoic acid deriv.)Add 1% Acetic Acid to the mobile phase to protonate the acid.
Spot Fades Quickly Volatility of fluorinated compoundVisualize immediately; do not leave plate under vacuum too long.
No DNP Reaction Oxidation to acidCheck IR/NMR; the aldehyde functionality is likely lost.
Ghost Spots Decomposition on SilicaSome thioethers oxidize on silica. Run 2D-TLC to confirm stability.

References

  • Merck Millipore. "TLC Tips and Tricks: Chamber Saturation." Merck Millipore Learning Centers. Link

  • Snyder, L. R., & Kirkland, J. J. "Introduction to Modern Liquid Chromatography." Wiley-Interscience. Comparison of TLC and HPLC efficiencies. Link

  • Chemistry LibreTexts. "Visualizing TLC Plates: 2,4-DNP and Permanganate." LibreTexts Chemistry. Link

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation Blog. Link

  • Triclinic Labs. "Chromatographic Purity Analysis: TLC vs HPLC." Triclinic Labs Services.[3] Link

Sources

Safety Operating Guide

4-Fluoro-2-(methylthio)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Snapshot

Do not pour this compound down the drain. 4-Fluoro-2-(methylthio)benzaldehyde poses a dual challenge in disposal: it is a halogenated organic (requiring specific incineration protocols) and a thioether (possessing a potent, pervasive "stench" characteristic).[1] Improper disposal not only violates environmental regulations (RCRA) but can render laboratory air quality unbearable, leading to facility shutdowns or panic.

Immediate Action Summary:

  • Waste Stream: Halogenated Organic Waste (High BTU).[1]

  • Primary Hazard: Severe eye/skin irritation and stench.

  • Critical Pre-treatment: Oxidation of the sulfide group is recommended before long-term waste storage to mitigate odor migration.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactive moieties. This molecule contains three distinct functional groups that dictate its handling:

Functional GroupHazard CharacteristicDisposal Implication
Aldehyde (-CHO) Reactive electrophile; susceptible to autoxidation to carboxylic acids.[1]Do not mix with strong oxidizers (e.g., Nitric Acid) or amines (exothermic Schiff base formation) in the waste container.
Thioether (-SMe) High Odor Intensity. Metabolic precursor to sulfoxides.[1]Requires "Stench" labeling. Waste containers must be double-sealed.[1] Pre-treatment (oxidation) is highly advised.[1]
Aryl Fluoride (-F) Thermal decomposition releases Hydrogen Fluoride (HF).[1]Must be incinerated in a facility equipped with alkaline scrubbers. Never mix with acid-sensitive waste.[1]

Physical Properties (Estimated/Class-Based):

  • State: Pale yellow liquid or low-melting solid.[1]

  • Flash Point: >110°C (Combustible, Class IIIB).

  • Solubility: Lipophilic; insoluble in water.

Pre-Disposal Treatment: Odor Abatement Protocol

Expert Insight: The most common failure mode with thio-benzaldehydes is not toxicity, but odor complaints .[1] The methylthio group can permeate standard polyethylene waste caps. If you have small residual amounts (<50 mL) or spill residues, perform this oxidative neutralization before placing it in the main waste drum.

Mechanism: Oxidation converts the volatile sulfide (smelly) into a non-volatile sulfoxide or sulfone (odorless).

Protocol:

  • Preparation: Work in a fume hood. Wear a face shield and double nitrile gloves.

  • Dilution: Dissolve the residue in a small amount of acetone or ethanol.

  • Oxidation: Slowly add 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide .

    • Ratio: Use approximately 20 mL of oxidant per 1 gram of residue.

    • Caution: This reaction is exothermic .[2] Add slowly to prevent splashing.

  • Verification: Allow to stand for 30 minutes. The stench should disappear.

  • Disposal: The resulting mixture is now an aqueous/organic mixture. Check pH (neutralize if necessary) and dispose of as Halogenated Solvent Waste .

Waste Segregation & Packaging Workflow

The following decision tree outlines the logical flow for categorizing and packing this specific waste stream.

DisposalWorkflow Start Waste Generation: 4-Fluoro-2-(methylthio)benzaldehyde DecisionType Is the waste Pure or a Mixture? Start->DecisionType Pure Pure Chemical (Expired/Surplus) DecisionType->Pure Pure Mixture Solvent Mixture (Reaction Waste) DecisionType->Mixture Mixed Container Container Selection: HDPE or Glass (Amber) *Avoid Metal (Corrosion risk)* Pure->Container Mixture->Container Labeling Labeling Criticals: 1. 'Halogenated Organic' 2. 'Stench' Warning 3. List Components Segregation Segregation: Keep away from Oxidizers (Nitrates, Peroxides) Labeling->Segregation Container->Labeling Final Transfer to EHS/Waste Facility for Incineration w/ Scrubber Segregation->Final

Figure 1: Decision logic for waste segregation and packaging. Note the specific requirement for non-metal containers due to potential slow hydrolysis of the aldehyde/fluoride over time.[1]

Spill Response Protocol

In the event of a spill outside the fume hood, immediate containment of the odor is as critical as containment of the liquid to prevent building evacuation.

Step-by-Step Response:

  • Evacuate & Ventilate: Clear the immediate area.[3] If the spill is >100 mL, evacuate the lab.

  • PPE Up: Don Nitrile gloves (double layer), lab coat, and safety goggles. If aerosolized, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

  • Contain: Encircle the spill with absorbent pads or vermiculite. Do not use paper towels (high surface area increases evaporation/smell).[1]

  • Neutralize (Odor): Cover the absorbed spill with a 1:1 mixture of Bentonite clay and Calcium Hypochlorite (solid bleach powder) if available, or spray with dilute bleach solution to suppress the sulfide odor.

  • Collect: Scoop material into a wide-mouth jar.

  • Clean: Wipe the surface with a detergent solution, followed by a water rinse.

  • Disposal: Label the jar as "Hazardous Waste - Debris contaminated with Fluorinated Thio-Aldehyde" .

Regulatory Compliance & Waste Codes

To ensure compliance with US EPA (RCRA) and international standards, use the following classifications. While this specific molecule may not have a unique "P" or "U" list code, it is regulated by characteristic.

Regulatory BodyClassificationCode/Description
EPA (RCRA) Characteristic WasteD001 (Ignitable - check flash point), D003 (Reactive - potential).[1] Default to Lab Pack for organic chemicals.
Waste Stream Halogenated SolventsF-List equivalent handling required due to Fluorine content.[1]
DOT (Transport) Hazard ClassClass 9 (Miscellaneous) or Class 3 (Flammable Liquid) depending on formulation.[1] UN Number: Usually UN 3334 (Aviation Regulated Liquid, n.o.s.) or UN 1993 .

Final Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1] The incinerator must be equipped with acid gas scrubbers to capture the Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) generated during combustion [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(methylthio)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(methylthio)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.